

Application Notes and Protocols for Bisindolylmaleimide X Hydrochloride in Cell Culture

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Compound of Interest

Compound Name: *Bisindolylmaleimide X hydrochloride*

Cat. No.: B052395

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Audience: Researchers, scientists, and drug development professionals.

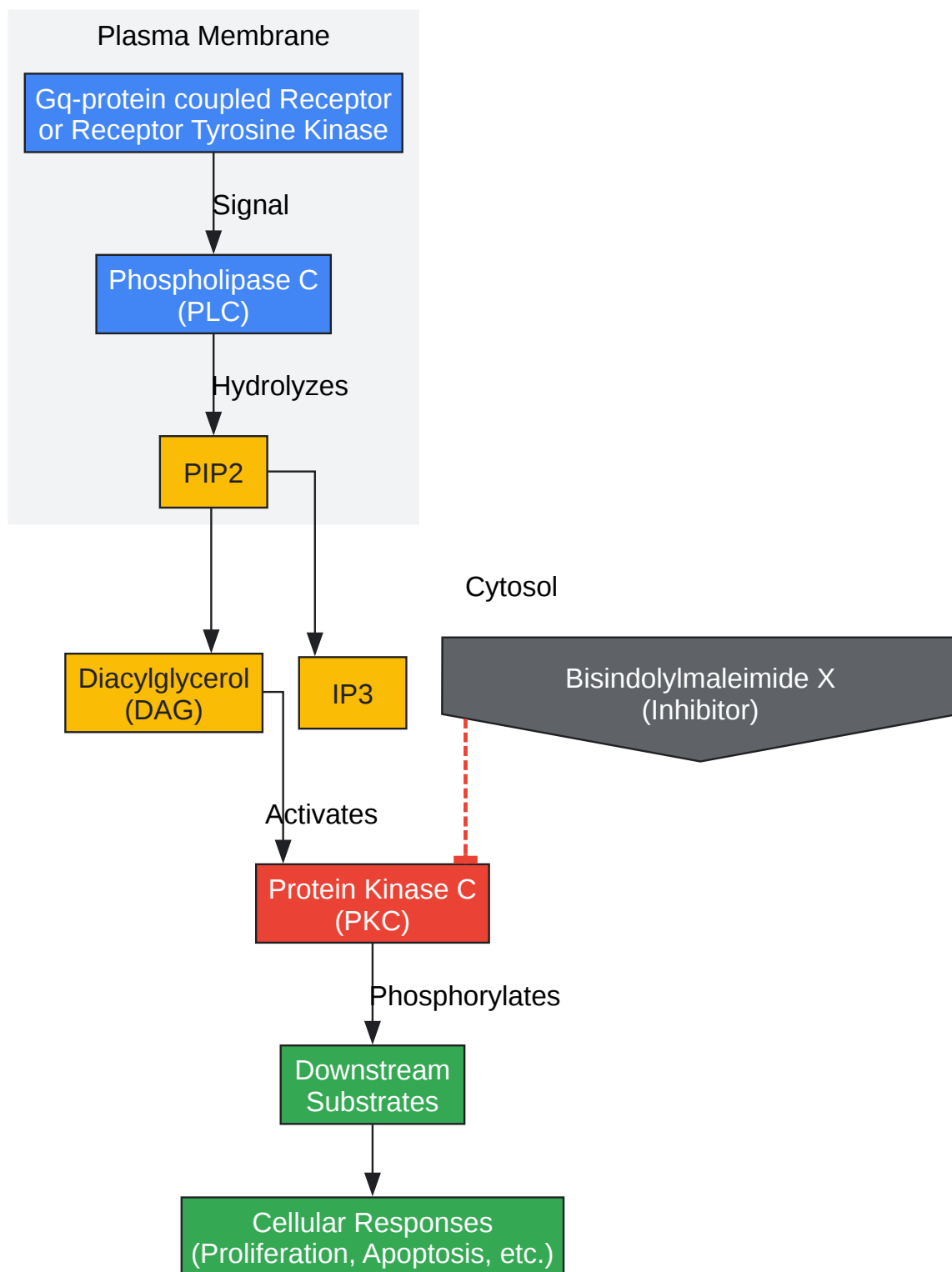
Introduction

Bisindolylmaleimide X hydrochloride (also known as Ro 31-8425) is a potent, cell-permeable, and selective inhibitor of Protein Kinase C (PKC).[1][2] Structurally similar to staurosporine, it exhibits greater selectivity for PKC over other protein kinases, making it a valuable tool for dissecting PKC-mediated signal transduction pathways.[3][4] It functions as a reversible, ATP-competitive inhibitor, targeting the catalytic subunit of PKC.[2][3] These characteristics make it widely used in cell culture to study various cellular processes, including T-cell proliferation, apoptosis, and cancer cell growth.[3][5][6]

Mechanism of Action

Bisindolylmaleimide X hydrochloride exerts its biological effects primarily by inhibiting the activity of Protein Kinase C (PKC) isozymes. PKC is a family of serine/threonine kinases that play crucial roles in a multitude of cellular signaling pathways, responding to signals such as growth factors, hormones, and cytokines. Upon activation, typically by diacylglycerol (DAG) and Ca^{2+} , PKC phosphorylates a wide range of substrate proteins, leading to diverse cellular responses.

Bisindolylmaleimide X hydrochloride competitively binds to the ATP-binding site within the catalytic domain of PKC, preventing the phosphorylation of its substrates.^{[2][4]} This inhibition effectively blocks downstream signaling events mediated by PKC.



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Caption: PKC signaling pathway and inhibition.

Data Presentation

This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of various bisindolylmaleimide compounds against different protein kinases. Lower values indicate higher potency.

Compound	Target Kinase	IC ₅₀ (nM)	Source
Bisindolylmaleimide X	Rat Brain PKC	15	[3]
cAMP-Dependent Protein Kinase	2800	[3]	
Phosphorylase Kinase	1300	[3]	
Bisindolylmaleimide I (GF109203X)	PKCα	20	[7] [8] [9]
PKCβI	17	[7] [8] [9]	
PKCβII	16	[7] [8] [9]	
PKCγ	20	[7] [8] [9]	
Bisindolylmaleimide IX (Ro 31-8220)	PKCα	5	[10]
PKCβI	24	[10]	
PKCβII	14	[10]	
PKCγ	27	[10]	
PKCε	24	[10]	
MSK1	8	[10]	
GSK3β	38	[10]	

This table provides examples of effective concentrations of bisindolylmaleimide compounds and their observed effects in various cell lines.

Compound	Cell Line	Concentration	Incubation Time	Observed Effect	Source
Bisindolylmaleimide IX	A549 (Lung Carcinoma)	0.78 μ M (IC ₅₀)	4 days	Potent growth inhibition.	[10]
Bisindolylmaleimide IX	MCF-7 (Breast Carcinoma)	0.897 μ M (IC ₅₀)	6 days	Potent growth inhibition.	[10]
Bisindolylmaleimide IX	HCT116 (Colon Carcinoma)	0.84 μ M (IC ₅₀)	48 hours	Antiproliferative activity.	[10]
Bisindolylmaleimide I	Swiss 3T3 (Fibroblasts)	0 - 1 μ M	Not Specified	Inhibition of DNA synthesis.	[4][9]
Bisindolylmaleimide I	PC3 (Prostate Cancer)	10 μ M	24 hours	Inhibition of exosome and microvesicle release.	[8][9]
Bisindolylmaleimide I	RAW264.7 (Macrophages)	1.5 μ M (IC ₅₀)	24 hours	Protection against anthrax lethal toxin.	[7]
BD-15 (derivative)	A549 & H1299 (NSCLC)	0.2 - 1.0 μ M	24 hours	Dose-dependent decrease in cell viability.	[11]

Experimental Protocols

Proper preparation and storage are critical for maintaining the compound's activity.

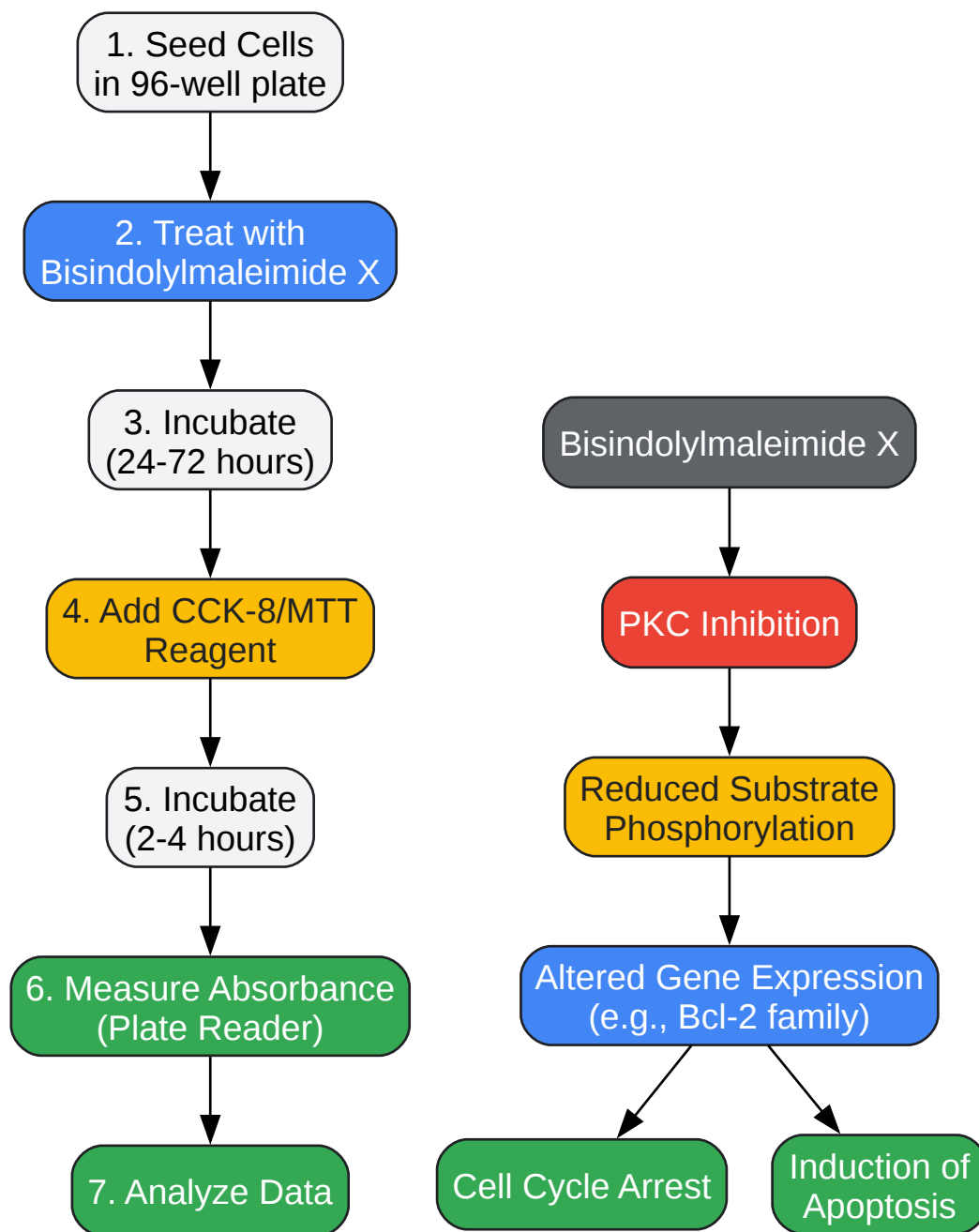
- Reconstitution: **Bisindolylmaleimide X hydrochloride** is soluble in DMSO.[3] Prepare a high-concentration stock solution (e.g., 1-10 mM) in sterile, anhydrous DMSO.[10]

- **Sonication:** To aid dissolution, vortex the solution and sonicate briefly if necessary. Ensure the solution is clear.
- **Aliquoting:** Dispense the stock solution into small, single-use aliquots to avoid repeated freeze-thaw cycles.
- **Storage:** Store the aliquots at -20°C, protected from light.^{[3][12]} The product is typically stable for up to 12 months under these conditions.
- **Working Solution:** On the day of the experiment, thaw an aliquot and dilute it to the final desired concentration in pre-warmed cell culture medium. Mix thoroughly by gentle inversion before adding to the cells. Note that the final DMSO concentration in the culture should be kept low (typically $\leq 0.1\%$) to avoid solvent-induced cytotoxicity.

This protocol determines the effect of **Bisindolylmaleimide X hydrochloride** on cell proliferation and viability.

- **Cell Seeding:** Plate cells in a 96-well plate at a density of 1×10^4 cells/well and allow them to adhere overnight.^[13]
- **Treatment:** The next day, remove the medium and replace it with fresh medium containing various concentrations of **Bisindolylmaleimide X hydrochloride** (e.g., 0.1 to 10 μM). Include a vehicle control (DMSO only).
- **Incubation:** Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.^[13]
- **Reagent Addition:** Add 10 μL of CCK-8 or MTT solution (5 mg/mL) to each well.^{[7][13]}
- **Incubation:** Incubate for 2-4 hours at 37°C until a color change is apparent (for CCK-8) or formazan crystals form (for MTT).^{[7][13]}
- **Measurement:**
 - For CCK-8: Measure the absorbance at 450 nm using a microplate reader.^[13]

- For MTT: Remove the medium, add 100 μ L of DMSO to each well to dissolve the formazan crystals, and measure the absorbance at 570 nm.[7]
- Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.



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